molecular formula C18H17N3O4S B2737416 N-(2,4-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872723-60-9

N-(2,4-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2737416
CAS No.: 872723-60-9
M. Wt: 371.41
InChI Key: UYPUUGMATYZGFY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Researchers have been focusing on the synthesis of derivatives involving furanyl and pyridazinyl groups to explore their potential in various pharmacological activities. For instance, the synthesis of pyrolin derivatives and their evaluation for antiexudative activity highlights the continuous effort to discover effective drugs with minimal toxicity. Derivatives of 1,2,4-triazol have shown considerable synthetic and pharmacological potential, leading to the development of new compounds with defined structures and physical-chemical properties. This research indicates the effectiveness of these derivatives in reducing inflammation compared to traditional drugs, emphasizing their potential in pharmaceutical applications (Chalenko et al., 2019).

Antimicrobial and Antioxidant Activities

Another study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, unveiling their potential as antibacterial agents against both gram-negative and gram-positive bacteria. This research also explored the compounds' moderate inhibitory effects on α-chymotrypsin enzyme, suggesting a dual role in antimicrobial and enzymatic inhibition activities. The results present a promising avenue for developing new antibacterial agents with specific target mechanisms (Siddiqui et al., 2014).

Anticancer and Antiviral Potentials

Further studies have delved into the conversion of 2(3H)-furanones bearing a pyrazolyl group into other heterocyclic systems, evaluating their antiviral activity. The synthesized compounds showcased promising activities against viruses like HAV and HSV-1, marking significant progress in the quest for new antiviral agents. This research underscores the potential of furanyl and pyrazolyl derivatives in combating viral infections, providing a foundation for future drug development in antiviral therapy (Hashem et al., 2007).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-12-5-6-13(16(10-12)24-2)19-17(22)11-26-18-8-7-14(20-21-18)15-4-3-9-25-15/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPUUGMATYZGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.